molecular formula C24H38K4O16S4 B13896880 tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate

tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate

Cat. No.: B13896880
M. Wt: 867.2 g/mol
InChI Key: FRQCGFNZMCVWNU-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Petromyzonol-3,7,12,21-tetrasulfate is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). It is a complex organic compound with the molecular formula C24H38K4O16S4 and a molecular weight of 867.21 g/mol . This compound is primarily used in research to study the biochemical characteristics of bile salts and other related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Petromyzonol-3,7,12,21-tetrasulfate involves multiple steps, starting from the isolation of the parent compound, petromyzonol, from the sea lamprey. The hydroxyl groups at positions 3, 7, 12, and 21 are then sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions to yield the tetrasulfate ester .

Industrial Production Methods

Industrial production of Petromyzonol-3,7,12,21-tetrasulfate is not well-documented, likely due to its primary use in research rather than commercial applications. the process would involve large-scale extraction of petromyzonol followed by chemical sulfation under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Petromyzonol-3,7,12,21-tetrasulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the sulfate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Petromyzonol with hydroxyl groups.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Petromyzonol-3,7,12,21-tetrasulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of Petromyzonol-3,7,12,21-tetrasulfate involves its interaction with specific molecular targets, such as bile salt receptors and transporters. It can modulate the activity of these targets, influencing various biochemical pathways related to bile acid metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

    Cholic acid: Another bile acid with similar structural features but different functional groups.

    Deoxycholic acid: A secondary bile acid with fewer hydroxyl groups.

    Taurocholic acid: A bile acid conjugated with taurine.

Uniqueness

Petromyzonol-3,7,12,21-tetrasulfate is unique due to its specific sulfation pattern and its origin from the sea lamprey. This distinct structure allows it to interact differently with biological systems compared to other bile acids .

Properties

Molecular Formula

C24H38K4O16S4

Molecular Weight

867.2 g/mol

IUPAC Name

tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate

InChI

InChI=1S/C24H42O16S4.4K/c1-14(5-4-10-37-41(25,26)27)17-6-7-18-22-19(13-21(24(17,18)3)40-44(34,35)36)23(2)9-8-16(38-42(28,29)30)11-15(23)12-20(22)39-43(31,32)33;;;;/h14-22H,4-13H2,1-3H3,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;/q;4*+1/p-4

InChI Key

FRQCGFNZMCVWNU-UHFFFAOYSA-J

Canonical SMILES

CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C.[K+].[K+].[K+].[K+]

Origin of Product

United States

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